Olvanil
Overview
Description
Olvanil is a structural analog of capsaicin and an agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel . It was developed as a potential analgesic compound and has potent anti-hyperalgesic effects in several experimental models of chronic pain . It is a vanilloid receptor agonist and an orally active analgesic that alleviates pain by desensitizing nociceptors .
Synthesis Analysis
The synthesis of Olvanil involves enzymatic processes. Capsaicin analogues bearing modifications on the acyl chain with long-chain fatty acids were enzymatically synthesized with cross-linked enzyme aggregates of lipase B from Candida antarctica (CALB) . Olvanil and dohevanil had a significant cytotoxic effect on both U-87 and U-138 glioblastoma cells .Molecular Structure Analysis
The molecular formula of Olvanil is C26H43NO3 . It is a member of methoxybenzenes and a member of phenols . The molecular weight of Olvanil is 417.6 g/mol .Chemical Reactions Analysis
Olvanil has been found to inhibit the viability and proliferation of various malignant melanoma cells in a dose-dependent manner . It has also been found to exert additive interactions with MTX and antagonistic interactions with CDDP in malignant melanoma cell lines .Scientific Research Applications
1. Signaling Mechanisms in Sensory Neurons
Olvanil (N-vanillyl-9-oleamide), a non-pungent transient receptor potential vanilloid type 1 (TRPV1) agonist, has been studied for its role in desensitizing nociceptors and alleviating pain. Research indicates that it affects voltage-activated Ca(2+) channels in primary sensory neurons, impacting neurotransmitter release and synaptic transmission. This effect is mediated through a biochemical pathway involving intracellular Ca(2+)-calmodulin and calcineurin in nociceptive neurons, providing insights into the signaling mechanisms of desensitization by TRPV1 analogues (Wu, Chen, & Pan, 2006).
2. Therapeutic Potential as an Analgesic
Olvanil has been developed as an oral analgesic due to its ability to activate TRPV1 channels without the pungency of capsaicin. Studies have shown that modification of its fatty acyl chain can yield ultra-potent analogs, enhancing its potency as an analgesic. This research suggests the potential of olvanil and its analogs in treating conditions like urinary incontinence by reducing bladder detrusor overactivity (Appendino et al., 2005).
3. Interaction with Endogenous Cannabinoid System
Olvanil's chemical similarity to the endocannabinoid anandamide suggests interactions between the cannabinoid and vanilloid signaling systems. It has been found to inhibit anandamide facilitated transport and hydrolysis in cells. These interactions could contribute to its analgesic actions, leading to the design of new cannabimimetics with therapeutic applications as analgesics (Di Marzo et al., 1998).
4. Effects on Sensory Nerves and Pain Modulation
Olvanil has been shown to stimulate the efferent function of sensory nerves more potently than capsaicin, affecting cutaneous blood flow. Its use in pharmacological studies can provide insights into the activity of neuropeptides released from sensory nerves (Hughes, Buckley, & Brain, 1992).
5. Protection Against Chemical-Induced Cutaneous Injury
Studies have explored the protective effects of olvanil against sulfur mustard-induced cutaneous injury, highlighting its potential in mitigating chemical-induced skin damage. This research is significant for developing treatments against chemical irritants and for understanding the mechanisms of skinprotection and repair (Zheng Pa, 2014).
6. Effects on Behaviors in Animal Models
Olvanil has been investigated for its effects on anxiety-like behaviors in animal models, using tests such as the elevated plus maze and the Porsolt swim test. These studies suggest that olvanil and its interactions with vanilloid receptors may influence behaviors related to anxiety and affect, though its specific mechanisms and applications require further research (Kasckow, Mulchahey, & Geracioti, 2004).
7. Spinal Mechanisms in Pain Modulation
Olvanil has shown effects on spinal dorsal horn neurons, indicating its potential role in antinociception and pain modulation. This suggests a spinal mechanism of action where olvanil may reduce the release of neurotransmitter substances from afferent nerve terminals, contributing to its antinociceptive properties (Dickenson, Hughes, Rueff, & Dray, 1990).
properties
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olvanil | |
CAS RN |
58493-49-5 | |
Record name | Olvanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olvanil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLVANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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